molecular formula C19H9F3N2O4S2 B14120888 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

Cat. No.: B14120888
M. Wt: 450.4 g/mol
InChI Key: GCNOBVNFYGIBTL-UHFFFAOYSA-N
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Description

4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chromene core, a thiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Thiophene Incorporation: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Final Coupling and Functionalization: The final step involves coupling the chromene-thiazole intermediate with the thiophene derivative, followed by functionalization to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene, thiazole, and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Alcohols, amines, and reduced heterocycles.

    Substitution: Halogenated derivatives, alkylated products, and various substituted heterocycles.

Scientific Research Applications

4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in various disease models.

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-[4-(thiophen-2-yl)-5-(acetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide: Similar structure but lacks the trifluoroacetyl group.

    4-oxo-N-[4-(thiophen-2-yl)-5-(benzoyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide: Contains a benzoyl group instead of the trifluoroacetyl group.

    4-oxo-N-[4-(thiophen-2-yl)-5-(methyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide: Features a methyl group in place of the trifluoroacetyl group.

Uniqueness

The presence of the trifluoroacetyl group in 4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide imparts unique properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H9F3N2O4S2

Molecular Weight

450.4 g/mol

IUPAC Name

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

InChI

InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27)

InChI Key

GCNOBVNFYGIBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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